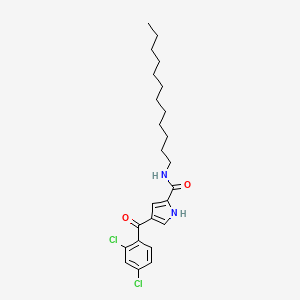

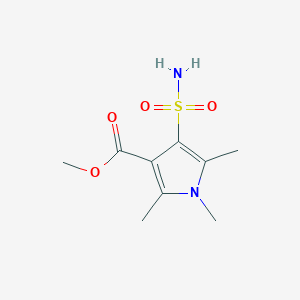

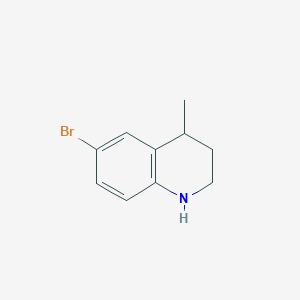

N-(1H-indazol-4-yl)-N'-methylthiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indazole is a heterocyclic compound . It’s a bicyclic molecule, consisting of a benzene ring fused to a pyrazole ring. Indazole derivatives, such as N-(1H-indazol-4-yl)-N’-methylthiourea, are often used in medicinal chemistry due to their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be analyzed using various computational methods, such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) models . These methods can help understand how the chemical structure of these compounds relates to their biological activities.

科学的研究の応用

Anticancer Potential

- Cytotoxic Activity Against Cancer Cells : N-substituted 3-amino-1H-indazole derivatives, including phenylurea and thiourea derivatives, have been found to possess inhibitory activity against cancer cell growth. Specifically, certain thiourea derivatives demonstrated pronounced cancer cell growth inhibitory effects, indicating their potential as anticancer agents (Kornicka et al., 2017).

Enzyme Inhibition

- Monoamine Oxidase B Inhibition : Indazole and indole-carboxamides, closely related to N-(1H-indazol-4-yl)-N'-methylthiourea, have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These findings suggest potential applications in the treatment of neurological disorders where MAO-B inhibition is beneficial (Tzvetkov et al., 2014).

Antimicrobial Activities

- Potential Against Mycobacterium tuberculosis : Derivatives of this compound have been investigated for their antimicrobial activity. Specifically, certain triazole derivatives have shown significant activity against Mycobacterium tuberculosis, demonstrating their potential as antimicrobial agents (Boechat et al., 2011).

Anti-Angiogenic Properties

- Inhibition of Angiogenesis : A series of N-substituted benzyl-3-(4-methylphenyl)indazoles, structurally related to this compound, have been synthesized and evaluated for their anti-angiogenic activity. Some of these compounds have shown more prominent activity than the lead compound YD-3, suggesting their potential as novel anti-angiogenic agents (Huang et al., 2006).

Antiviral Applications

- Activity Against COVID-19 Main Protease : Recent research has identified potential antiviral activity against COVID-19. Specifically, certain thiadiazole-1,2,3-triazole hybrids related to this compound have shown good docking scores to COVID-19 main protease, suggesting their relevance in COVID-19 treatment strategies (Rashdan et al., 2021).

作用機序

Target of Action

Indazole-containing compounds have been found to exhibit a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Mode of Action

It is known that indazole derivatives can interact with their targets through multiple hydrophobic and hydrogen-bonding interactions . These interactions can modulate the inhibitory activities of the compounds .

Biochemical Pathways

Indazole derivatives have been found to exhibit inhibitory activities toward kinase insert domain receptor (kdr), which is involved in the vegf/vegfr-2 signaling pathway . This pathway plays a crucial role in angiogenesis, a process for organ development during embryogenesis, wound healing, and female reproductive cycling .

Result of Action

Indazole derivatives have been reported to exhibit potent inhibitory activities toward kdr . This inhibition could potentially disrupt the VEGF/VEGFR-2 signaling pathway, affecting angiogenesis .

将来の方向性

Future research on indazole derivatives like N-(1H-indazol-4-yl)-N’-methylthiourea could focus on further elucidating their biological activities and developing more efficient synthesis methods . Additionally, computational models could be used to predict the properties of these compounds and guide the design of new inhibitors with potent activities .

特性

IUPAC Name |

1-(1H-indazol-4-yl)-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-10-9(14)12-7-3-2-4-8-6(7)5-11-13-8/h2-5H,1H3,(H,11,13)(H2,10,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLBCJOSTPZNOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=CC=CC2=C1C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

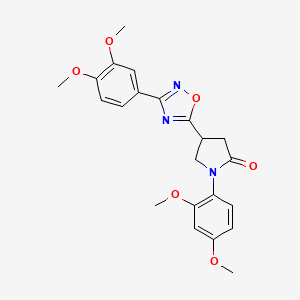

![7-(methylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2428484.png)

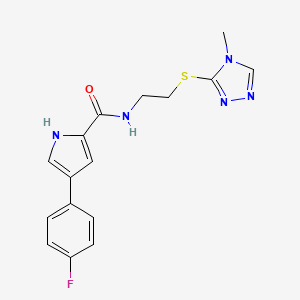

![2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2428492.png)

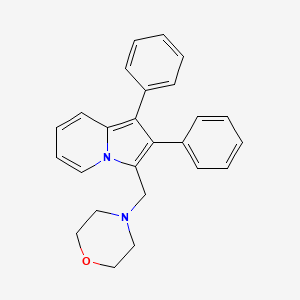

![2-O-Tert-butyl 3-O-methyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B2428495.png)

![N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2428496.png)

![3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/no-structure.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-fluoro-5-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2428502.png)